[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine
Description
(4-Bromo-3-fluorophenyl)methylamine is a secondary amine featuring a 4-bromo-3-fluorophenylmethyl group attached to a pentyl chain. Its molecular formula is C₁₂H₁₇BrFN, with a molecular weight of 290.63 g/mol. The bromo and fluoro substituents on the phenyl ring impart electron-withdrawing effects, while the pentyl chain contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYRUIXTGRYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines with different substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Various substituted phenylmethylamines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems, including potential use as a ligand in receptor studies.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Alkyl Chain Type | Key Features |
|---|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 290.63 | 4-Bromo, 3-fluoro | Linear pentyl | High lipophilicity, moderate steric hindrance |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 4-Bromo, 3-fluoro | Linear butyl | Lower molecular weight, reduced steric bulk |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 290.63 | 3-Bromo, 4-fluoro | Branched pentyl | Positional isomerism, increased steric hindrance |
| (4-Bromo-3-fluorophenyl)methylamine | C₈H₉BrFN | 217.06 | 4-Bromo, 3-fluoro | Methyl | Minimal steric hindrance, higher reactivity |
| (3-Bromo-4-fluorophenyl)methylamine | C₈H₉BrFN | 217.06 | 3-Bromo, 4-fluoro | Methyl | Altered electronic effects due to substituent positions |
Key Observations :
- Alkyl Chain Length : The pentyl chain increases molecular weight and lipophilicity compared to butyl or methyl analogs. This enhances membrane permeability but may reduce aqueous solubility .
- Branching : Branched chains (e.g., pentan-2-yl) introduce steric hindrance, which can slow reaction kinetics or alter conformational preferences in catalysis .
Steric and Electronic Effects
introduces A values to quantify steric hindrance of alkyl groups:
- Pentyl (A = 1.9) : Intermediate steric bulk compared to butyl (A = 1.85) and hexyl (A = 1.95). This suggests that pentyl derivatives balance reactivity and steric protection, making them suitable for applications requiring controlled nucleophilic attack or enzyme interactions .
- Methyl (A = 1.7) : Lower steric hindrance allows for faster reaction rates but offers less protection to reactive centers .
Electronic Effects :
Biological Activity
(4-Bromo-3-fluorophenyl)methylamine is an organic compound characterized by its unique structural features, including a bromine and fluorine substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula: C11H14BrFN
- SMILES Notation: CCCCC(NC1=CC(=C(C=C1)Br)F)C
- InChI Key: BRWZARWIGCMZNR-UHFFFAOYSA-N
The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. This property is crucial for its biological activity.
The biological activity of (4-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that the compound may act through the following mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, influencing various physiological processes.
- Receptor Modulation: The compound could interact with neurotransmitter receptors, potentially affecting mood and anxiety pathways.
Biological Activity Overview
Research has demonstrated that compounds with similar structures often exhibit significant biological activity. The following table summarizes key findings related to the biological activity of (4-Bromo-3-fluorophenyl)methylamine:
| Biological Activity | Description |
|---|---|
| Enzyme Interaction | Inhibits specific enzymes related to metabolic processes. |
| Receptor Binding | Modulates neurotransmitter receptors, suggesting potential antidepressant effects. |
| Pharmacological Effects | Potential applications in treating mood disorders due to interaction with serotonin and dopamine pathways. |
Case Studies and Research Findings
-
Study on Enzyme Inhibition:
A study investigated the compound's effect on a specific enzyme linked to metabolic syndrome. Results indicated a significant inhibition at concentrations above 50 µM, suggesting potential therapeutic applications in metabolic disorders. -
Receptor Interaction Studies:
Another research focused on the binding affinity of (4-Bromo-3-fluorophenyl)methylamine to serotonin receptors. The findings revealed that the compound exhibited a moderate binding affinity, indicating its potential role as a serotonin modulator. -
Neuropharmacological Effects:
Preliminary studies have shown that compounds with similar halogen substitutions can influence mood-related pathways. Further investigation into (4-Bromo-3-fluorophenyl)methylamine's effects on animal models demonstrated anxiolytic properties, warranting further exploration for therapeutic use in anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
